Kaliumbifumarat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

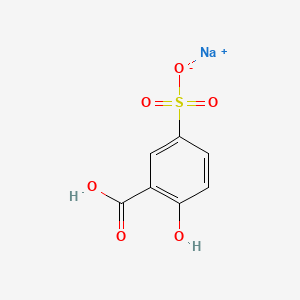

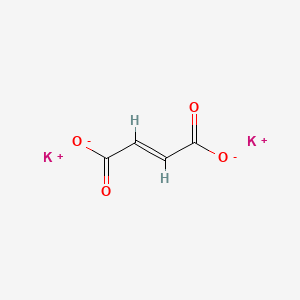

Potassium fumarate is a compound with the formula K2C4H2O4. It is the potassium salt of fumaric acid . It has an E number "E366" .

Synthesis Analysis

The synthesis of Potassium fumarate related compounds has been studied. For instance, the fumaric acid potassium hydrogen phthalate (KHPF) crystal was grown by a slow evaporation technique at ambient room temperature .Molecular Structure Analysis

Potassium fumarate has a molecular formula of C4H2K2O4. Its average mass is 192.253 Da and its monoisotopic mass is 191.922729 Da .Wissenschaftliche Forschungsanwendungen

Kaliumbifumarat ist eine Verbindung mit verschiedenen Anwendungen in der wissenschaftlichen Forschung. Im Folgenden werden sechs verschiedene Anwendungen vorgestellt, jede mit einem eigenen detaillierten Abschnitt:

Pharmazeutische Forschung

This compound wird in der pharmazeutischen Forschung auf seine potenziellen therapeutischen Vorteile untersucht. Fumarate wurden im Allgemeinen in Medikamenten zur Behandlung von Psoriasis und Multipler Sklerose (MS) eingesetzt. Es laufen laufende Forschungen zu ihren breiteren Anwendungen, darunter neurologische und kardiovaskuläre Erkrankungen .

Landwirtschaftliche Studien

In der Landwirtschaft kann this compound auf seine Auswirkungen auf das Pflanzenwachstum und den Ertrag untersucht werden. Es wurden Untersuchungen zu verschiedenen Kaliumquellen und deren Auswirkungen auf die Qualität der Kulturpflanzen und den Gehalt an Tabak-spezifischen Nitrosaminen (TSNA) durchgeführt .

Wirkmechanismus

Target of Action

Potassium fumarate is a compound with the formula K2C4H2O4 . It is the potassium salt of fumaric acid It’s known that fumarate, the anion of fumaric acid, plays a crucial role in the tricarboxylic acid cycle (tca cycle or krebs cycle), a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism .

Mode of Action

Fumarate, as part of the tca cycle, is converted to malate by the enzyme fumarase . This reaction is crucial for the production of energy in the form of ATP .

Biochemical Pathways

Potassium fumarate, as a source of fumarate, is involved in the TCA cycle . In this cycle, fumarate is converted to malate by the enzyme fumarase . This cycle is central to cellular respiration, where glucose, fatty acids, and amino acids are oxidized to produce energy .

Result of Action

The result of potassium fumarate’s action would be the facilitation of the TCA cycle, given its role as a source of fumarate. This would lead to the production of energy in the form of ATP, which is essential for various cellular processes .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Potassium fumarate interacts with several enzymes and proteins in biochemical reactions. For instance, it is a substrate for the enzyme fumarase, which catalyzes the reversible hydration-dehydration of fumarate to malate . This reaction is a critical step in the TCA cycle .

Cellular Effects

Potassium fumarate influences various cellular processes. For example, the genetic ablation of fumarate hydratase, an enzyme that interacts with fumarate, leads to increased fumarate levels and downstream suppression of mitochondrial respiration . This implies the importance of potassium fumarate in cellular metabolic states and cytokine balance .

Molecular Mechanism

At the molecular level, potassium fumarate exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it binds to the active site of fumarase, facilitating the conversion of fumarate to malate .

Metabolic Pathways

Potassium fumarate is involved in the TCA cycle, a key metabolic pathway. It interacts with the enzyme fumarase, which catalyzes the conversion of fumarate to malate .

Subcellular Localization

Potassium fumarate is primarily localized in the mitochondria, where it participates in the TCA cycle

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Potassium fumarate can be achieved by the reaction of fumaric acid with potassium hydroxide.", "Starting Materials": [ "Fumaric acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Dissolve fumaric acid in water to form a solution.", "Add potassium hydroxide to the solution and stir until the fumaric acid is completely dissolved.", "Heat the solution to 80-90°C and maintain the temperature for 2-3 hours.", "Cool the solution to room temperature and filter the precipitated Potassium fumarate.", "Wash the Potassium fumarate with cold water and dry it in a desiccator." ] } | |

CAS-Nummer |

7704-72-5 |

Molekularformel |

C4H4KO4 |

Molekulargewicht |

155.17 g/mol |

IUPAC-Name |

dipotassium;(E)-but-2-enedioate |

InChI |

InChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |

InChI-Schlüssel |

BDQHHJHPAVHOJF-TYYBGVCCSA-N |

Isomerische SMILES |

C(=C/C(=O)O)\C(=O)O.[K] |

SMILES |

C(=CC(=O)[O-])C(=O)[O-].[K+].[K+] |

Kanonische SMILES |

C(=CC(=O)O)C(=O)O.[K] |

Physikalische Beschreibung |

White solid; [Research Organics MSDS] |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

7704-72-5 4151-35-3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of potassium fumarate in biological research?

A1: Potassium fumarate serves as the potassium salt of fumaric acid, a key intermediate in the citric acid cycle. Research primarily focuses on its use as a substrate for the enzyme fumarate hydratase (fumarase). This enzyme catalyzes the reversible hydration of fumarate to L-malic acid. Studies explore the use of immobilized Escherichia coli cells, which possess high fumarase activity, for the enzymatic synthesis of L-malic acid from potassium fumarate. [, , , , , ]

Q2: How does the concentration of potassium fumarate affect the rate of L-malic acid synthesis in Escherichia coli cells?

A2: The rate of L-malic acid synthesis in Escherichia coli cells is not solely dependent on enzyme kinetics. Research indicates that at high concentrations of potassium fumarate, the rate becomes limited by diffusion and transport processes across the cell wall and cytoplasmic membrane. []

Q3: Beyond L-malic acid production, are there other applications for potassium fumarate?

A3: Yes, potassium fumarate is investigated as a potential cigarette additive. Research suggests that adding potassium fumarate to cigarette paper can reduce tar and carbon monoxide levels in mainstream smoke. Sensory evaluations indicate potential positive effects on cigarette taste. []

Q4: What is the optimal pH for fumarase activity in Escherichia coli cells when using potassium fumarate as a substrate?

A4: Studies show that the optimal pH for fumarase activity in free Escherichia coli cells, when utilizing potassium fumarate as a substrate, falls within the range of 8-9. []

Q5: Are there any challenges associated with producing L-malic acid using potassium fumarate and immobilized Escherichia coli cells?

A5: Maintaining the operational stability of the biocatalyst (fumarase activity) during continuous L-malic acid synthesis presents a challenge. Research focuses on determining the conditions necessary for preserving high activity of the carrageenan-immobilized Escherichia coli cells within packed-bed flow reactors. [, ]

Q6: What analytical techniques are employed to study the enzymatic synthesis of L-malic acid from potassium fumarate?

A6: Researchers utilize various analytical techniques to monitor the reaction. These include spectrophotometry, chromatography, and high-performance liquid chromatography (HPLC). These methods allow for the detection and quantification of L-malic acid in the reaction mixture, enabling kinetic studies of the synthesis process. [, , ]

Q7: Has potassium fumarate been investigated in other areas besides biocatalysis and cigarette additives?

A7: Yes, research dating back to the early 20th century investigated the coagulation effect of potassium fumarate on positive silver bromide sols. This work aimed to understand how different ions, including those susceptible to hydrolysis like fumarate, influence the stability of colloidal systems. []

Q8: Are there any potential medical applications of potassium fumarate being explored?

A8: While not directly related to potassium fumarate, research indicates that zinc deficiency may be associated with prolonged inflammation in children with acute pneumonia and relapsing bronchitis. Studies explore the potential benefits of supplementing standard treatment with zinc sulfate for pneumonia and potassium fumarate for bronchitis, aiming to improve clinical outcomes and restore serum zinc levels. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1592618.png)